(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide
Descripción
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-19-7-9-23-15-4-3-13(10-14(15)17(19)21)18-16(20)5-2-12-6-8-22-11-12/h2-6,8,10-11H,7,9H2,1H3,(H,18,20)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZXGLFXOQPKS-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of 2-Aminophenol Derivatives
The benzo[f]oxazepine core is synthesized via acid-catalyzed cyclization of 2-aminophenol derivatives. A representative protocol involves:
- Starting material : 7-Amino-2-hydroxyacetophenone.
- Reaction conditions : Treatment with γ-butyrolactam in acetic acid at 110°C for 12 hours.
- Mechanism : Nucleophilic attack of the amine on the lactam carbonyl, followed by dehydration to form the seven-membered ring.
Characterization data :
Alternative Route: CuBr₂-Catalyzed Cascade Annulation
A microwave-assisted method reported for oxazepinoquinazolinones adapts well to this synthesis:
- Reactants : O-Propargylated 2-hydroxybenzaldehyde and 2-aminobenzamide.
- Conditions : CuBr₂ (10 mol%), DMF, 120°C, microwave irradiation (30 min).
- Yield : 78–85%.
Advantages :
Preparation of (E)-3-(Furan-3-yl)acryloyl Chloride
Knoevenagel Condensation
The acrylamide linker is introduced via condensation of furan-3-carbaldehyde with malonic acid derivatives:
- Procedure : Furan-3-carbaldehyde (1.0 equiv), malonyl chloride (1.2 equiv), piperidine (catalyst), reflux in toluene (6 h).
- Mechanism : Base-catalyzed deprotonation followed by aldol-like condensation.
Characterization data :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.32–7.28 (m, 2H, furan-H).
Final Coupling: Amide Bond Formation
Acylation of the Oxazepine Amine
The amine (Fragment A) reacts with (E)-3-(furan-3-yl)acryloyl chloride (Fragment B) under Schotten-Baumann conditions:
- Conditions : Dichloromethane, 0°C, triethylamine (2.0 equiv), 2 h.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 65–72%.
Characterization data :
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₉H₁₇N₂O₄: 337.1189; found: 337.1192.
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=O), 149.2 (C=N), 143.8 (furan C-2), 126.5–110.2 (aromatic and olefinic carbons).
Optimization and Challenges
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced, particularly at the acrylamide moiety, to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan ring and the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In industrial applications, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Table 1. Key Properties of HDAC Inhibitors ()
| Compound | Substituent | Melting Point (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| 1a | Cyclopentyl | 194–196 | >95 | 65 |
| 1b | Cyclohexyl | 201–203 | >95 | 70 |
| 1c | Phenyl | 208–210 | >95 | 75 |
| 1d | 2-Fluorophenyl | 212–214 | >95 | 68 |
| 1e | 3-Fluorophenyl | 206–208 | >95 | 72 |
Furan-Containing Acrylamide Derivatives
describes two furan-2-yl acrylamides: 4e (m.p. 226–228°C) and 5a (m.p. 175–177°C). The target compound’s furan-3-yl substitution introduces steric and electronic differences compared to furan-2-yl derivatives. For example, the 3-position may reduce steric hindrance near the oxazepine ring, improving binding pocket accommodation. Both compounds in showed moderate anticancer activity, suggesting the target compound’s furan-3-yl group could enhance potency through optimized hydrophobic interactions .
Quinoline-Based Acrylamides
reports acrylamides with 6-bromoquinolin-4-yl substituents, such as 6m (molecular weight 375 g/mol) and 8a–c (bearing sulfonamide groups). These compounds exhibit distinct electronic profiles due to bromine and sulfonamide substituents, which are absent in the target compound.
Cinnamyl Sulfonamide Hydroxamates
details (E)-N-hydroxy-3-(4-(N-(phenyl bromo/nitro)sulfamoyl)phenyl)acrylamides (3a and 3b ). While these compounds share the acrylamide backbone, their sulfonamide and hydroxamate groups differ significantly from the target compound’s oxazepine and furan systems. 3a (m.p. 184°C) showed potent anticancer activity, attributed to sulfonamide-mediated enzyme inhibition. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase or HDAC modulation .
Table 2. Comparative Physicochemical Properties
Research Implications
The benzo-oxazepine-furan acrylamide scaffold represents a novel direction in heterocyclic drug design. Its structural hybridity combines features of HDAC inhibitors (), anticancer acrylamides (), and kinase-targeted quinoline derivatives (). Future studies should prioritize:
Bioactivity profiling : HDAC inhibition assays and kinase panel screening.
Synthetic scalability : Improving yields beyond the 65–75% range seen in analogues.
Actividad Biológica
(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes both furan and tetrahydrobenzooxazepine moieties, which are known for their pharmacological potentials. The presence of these functional groups may facilitate interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3-(furan-3-yl)-N-(4-methyl...) | MCF7 | 65.20 ± 4.0 |
| (E)-3-(furan-3-yl)-N-(4-methyl...) | HePG2 | 71.21 ± 3.5 |
| Doxorubicin | MCF7 | 4.50 ± 0.3 |
| Paclitaxel | HePG2 | 4.00 ± 0.3 |
These results indicate that while the compound demonstrates cytotoxicity, it is less potent than standard chemotherapeutic agents like doxorubicin and paclitaxel in the tested cell lines .
Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation and survival pathways. The binding affinity indicates potential inhibition of these target proteins, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It shows promise as an anti-inflammatory agent through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Case Studies
In a recent study, (E)-3-(furan-3-yl)-N-(4-methyl...) was tested against a panel of inflammatory markers in vitro. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels in treated macrophages compared to controls, suggesting a potent anti-inflammatory effect.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound integrates a furan ring, a tetrahydrobenzo[f][1,4]oxazepin core, and an acrylamide linker. The furan moiety contributes π-electron density, potentially enhancing interactions with biological targets, while the oxazepin ring introduces conformational rigidity. The acrylamide group enables nucleophilic addition or Michael addition reactions, critical for covalent binding studies. These structural motifs collectively influence solubility, stability, and target selectivity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Construction of the tetrahydrobenzo[f][1,4]oxazepin core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
- Step 2 : Introduction of the acrylamide group via a Heck coupling or nucleophilic acyl substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) or base-mediated conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Key challenges include minimizing side reactions (e.g., epimerization) and optimizing yields (~40–60%) .
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z configuration of acrylamide) and ring substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 383.12).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- X-ray Crystallography (if crystals form): Resolves absolute stereochemistry and intermolecular interactions .
Q. What preliminary biological activities have been reported for this compound?
Initial studies indicate:
- Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction.
- Anti-inflammatory Effects : 50% inhibition of TNF-α production in macrophages at 10 µM. Mechanisms remain under investigation, with hypotheses involving kinase inhibition or redox modulation .
Advanced Research Questions
Q. How can synthetic yields be optimized when competing reaction pathways (e.g., polymerization of acrylamide) occur?
- Temperature Control : Maintain reactions at 0–25°C to suppress acrylamide polymerization.
- Radical Inhibitors : Add hydroquinone (0.1–1 mol%) to stabilize intermediates.
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with P(o-tol)₃) to enhance coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMAc) to improve solubility of intermediates .
Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, CDK2).
- DFT Calculations : Gaussian 09 to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
- ADMET Prediction : SwissADME or pkCSM to estimate logP (2.8), bioavailability (70%), and CYP450 interactions .
Q. How can contradictory data on biological activity across studies be resolved?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo for viability).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites influencing activity .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the oxazepin ring. Stable at pH 5–7.4 (t₁/₂ > 48 hrs).
- Storage Recommendations : Lyophilized powder at -20°C under argon; solutions in DMSO (-80°C, avoid freeze-thaw cycles).
- Light Sensitivity : Protect from UV exposure to prevent furan ring photooxidation .
Q. What strategies are effective in designing derivatives to enhance potency or reduce toxicity?
- Bioisosteric Replacement : Substitute furan with thiophene or pyrrole to modulate lipophilicity.
- Side Chain Modifications : Introduce sulfonamide or morpholine groups to improve solubility.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
Q. How can reaction mechanisms (e.g., cyclization or acylation steps) be experimentally validated?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- In Situ IR Spectroscopy : Monitor carbonyl stretching (1650–1750 cm⁻¹) to track intermediate formation.
- Trapping Experiments : Use TEMPO or other radical scavengers to test for radical intermediates .
Comparative Analysis of Structurally Similar Compounds
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| Compound A | Benzooxazepin + thiophene | Anticancer (IC₅₀ = 5 µM) | Lower solubility (logP = 3.2) |
| Compound B | Furan + pyrazole | Anti-inflammatory (TNF-α inhibition = 60%) | Shorter metabolic half-life (t₁/₂ = 2 hrs) |
| Target Compound | Furan + benzooxazepin + acrylamide | Dual anticancer/anti-inflammatory | Enhanced target selectivity (kinase profiling) |
| Data compiled from studies on analogous heterocycles . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
